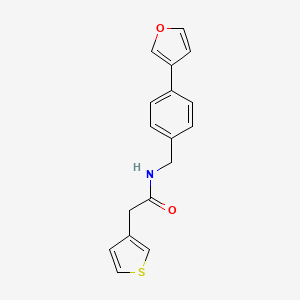

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide, also known as FBA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various pre-clinical studies for the treatment of cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Polymer Synthesis and Applications

Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones have been developed, demonstrating significant electrochemical activity. These polymers, synthesized via electrophilic aromatic substitution and Stille cross-coupling reactions, show promise in electronic applications due to their stable electroactive properties (Baldwin et al., 2008).

Synthetic Methodologies and Heterocyclic Chemistry

Research into the aza-Piancatelli rearrangement has enabled the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process, catalyzed by In(OTf)3, showcases the versatility of furan and thiophene derivatives in synthesizing complex heterocyclic structures (Reddy et al., 2012).

Another study highlights the DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, demonstrating a straightforward and environmentally friendly methodology for creating heterocyclic compounds, which could have implications in materials science and pharmaceutical research (Raju et al., 2022).

Electrochemical Applications

Electrochemical polymerization of thiophene-furan derivatives has been explored for the development of novel conducting polymers. Such polymers exhibit enhanced capacitance properties, suggesting potential applications in energy storage devices like supercapacitors (Mo et al., 2015).

Heteroaromatic Rearrangements

The decarboxylative Claisen rearrangement of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl derivatives has been demonstrated, providing a pathway to 2,3-disubstituted heteroaromatic products. This method offers a useful tool for the synthesis of heteroaromatic compounds with potential in various chemical industries (Craig et al., 2005).

Crystallographic Studies

Crystallographic analysis of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, helps in understanding the molecular structure and potential intermolecular interactions, which is crucial for the design of materials and drugs (Subhadramma et al., 2015).

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(9-14-6-8-21-12-14)18-10-13-1-3-15(4-2-13)16-5-7-20-11-16/h1-8,11-12H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOTUYPFEGLSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)

![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)

![3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B2742147.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)